tert-butyl N-[2-(methylamino)butyl]carbamate
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Overview
Description
tert-Butyl N-[2-(methylamino)butyl]carbamate: is an organic compound with the molecular formula C9H20N2O2 . It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)butyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: tert-Butyl chloroformate and N-methyl-2-butylamine
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Hydrochloric acid or trifluoroacetic acid.
Major Products Formed:
Oxidation: Corresponding carbamates.
Reduction: Free amines.
Substitution: Free amines and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl N-[2-(methylamino)butyl]carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylamino)butyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine. The molecular targets and pathways involved include:
Formation of Carbamate: The reaction of tert-butyl chloroformate with an amine to form a stable carbamate.
Deprotection: The removal of the tert-butyl group under acidic conditions to release the free amine.
Comparison with Similar Compounds
tert-Butyl N-[2-(methylamino)butyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-methylaminoethyl)carbamate
- tert-Butyl N-(2-ethylaminoethyl)carbamate
Uniqueness:
- Stability: this compound is more stable under various reaction conditions compared to its analogs.
- Ease of Removal: The tert-butyl group can be easily removed under mild acidic conditions, making it a preferred protecting group in organic synthesis.
Properties
CAS No. |
1890089-92-5 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(methylamino)butyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-8(11-5)7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
GGDOOVFOLZYTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)NC |
Purity |
95 |
Origin of Product |
United States |
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